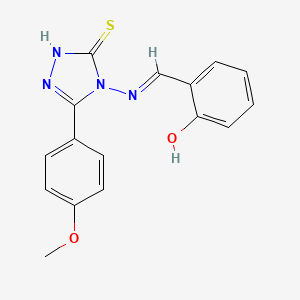
(4-Amino-2-methylsulfanyl-1,3-thiazol-5-yl)-phenylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Amino-2-methylsulfanyl-1,3-thiazol-5-yl)-phenylmethanone is a chemical compound with the molecular formula C11H10N2OS2 It is characterized by the presence of a thiazole ring, an amino group, and a phenylmethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-2-methylsulfanyl-1,3-thiazol-5-yl)-phenylmethanone typically involves the reaction of appropriate thiazole derivatives with phenylmethanone precursors. One common method involves the condensation of 2-methylsulfanyl-1,3-thiazole-4-carboxylic acid with aniline, followed by cyclization and subsequent functional group modifications to introduce the amino and phenylmethanone groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperature, and pressure conditions to facilitate the desired chemical transformations.
Analyse Chemischer Reaktionen
Reaktionstypen
(4-Amino-2-methylsulfanyl-1,3-thiazol-5-yl)-phenylmethanon unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können die Carbonylgruppe in einen Alkohol umwandeln.
Substitution: Die Aminogruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können unter basischen oder sauren Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Sulfoxide und Sulfone.
Reduktion: Alkohol-Derivate.
Substitution: Verschiedene substituierte Thiazolderivate.
Wissenschaftliche Forschungsanwendungen
(4-Amino-2-methylsulfanyl-1,3-thiazol-5-yl)-phenylmethanon hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Als potenzieller therapeutischer Wirkstoff erforscht, da er eine einzigartige chemische Struktur aufweist.
Industrie: Bei der Entwicklung neuer Materialien und chemischer Verfahren eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (4-Amino-2-methylsulfanyl-1,3-thiazol-5-yl)-phenylmethanon beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und -wegen. Die Amino- und Thiazolgruppe können Wasserstoffbrückenbindungen und andere Wechselwirkungen mit biologischen Makromolekülen bilden und so deren Funktion beeinflussen. Die Phenylmethanoneinheit kann ebenfalls eine Rolle bei der Modulation der Aktivität der Verbindung spielen.
Wirkmechanismus
The mechanism of action of (4-Amino-2-methylsulfanyl-1,3-thiazol-5-yl)-phenylmethanone involves its interaction with specific molecular targets and pathways. The amino and thiazole groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The phenylmethanone moiety may also play a role in modulating the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(4-Amino-2-methylsulfanyl-1,3-thiazol-5-yl)-phenylmethanon: Einzigartig durch die Kombination von Amino-, Thiazol- und Phenylmethanongruppen.
(4-Amino-2-methylsulfanyl-1,3-thiazol-5-yl)-ethanon: Ähnliche Struktur, aber ohne die Phenylgruppe.
(4-Amino-2-methylsulfanyl-1,3-thiazol-5-yl)-methylmethanon: Ähnlich, aber mit einer Methylgruppe anstelle einer Phenylgruppe.
Einzigartigkeit
Die Einzigartigkeit von (4-Amino-2-methylsulfanyl-1,3-thiazol-5-yl)-phenylmethanon liegt in seiner spezifischen Kombination von funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen. Dies macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen.
Eigenschaften
Molekularformel |
C11H10N2OS2 |
|---|---|
Molekulargewicht |
250.3 g/mol |
IUPAC-Name |
(4-amino-2-methylsulfanyl-1,3-thiazol-5-yl)-phenylmethanone |
InChI |
InChI=1S/C11H10N2OS2/c1-15-11-13-10(12)9(16-11)8(14)7-5-3-2-4-6-7/h2-6H,12H2,1H3 |
InChI-Schlüssel |
QVPDSWIYSVKEKP-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC(=C(S1)C(=O)C2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3-fluorophenyl)methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-amine](/img/structure/B12008362.png)

![3,4-dihydronaphtho[1,8-bc]azepin-2(1H)-one](/img/structure/B12008369.png)

![2-(1-naphthyl)-N'-[1-(4-pyridinyl)ethylidene]acetohydrazide](/img/structure/B12008375.png)
![(5E)-2-(4-butoxyphenyl)-5-(4-ethoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12008381.png)
![N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}heptanamide](/img/structure/B12008389.png)
![(5Z)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12008410.png)
![N-cyclohexyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12008414.png)

![2-[(4-chlorophenyl)methyl]-4-cyclohexyl-1-methoxybenzene](/img/structure/B12008418.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(3-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12008422.png)
![4-[(4-methylbenzyl)oxy]-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B12008430.png)
![1,2,3,5-Tetrachloro-4-[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B12008449.png)
